molecular formula C10H11N3O2 B13302909 2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13302909
M. Wt: 205.21 g/mol
InChI Key: KRQKFMJLJRFFHL-UHFFFAOYSA-N
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Description

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring substituted with a but-3-yn-1-ylamino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the but-3-yn-1-ylamino group and the carboxylic acid functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or THF as the solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The but-3-yn-1-ylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition of their activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine-5-carboxylic acid: Lacks the but-3-yn-1-yl group, making it less hydrophobic.

    2-[(But-3-yn-1-yl)amino]-4-chloropyrimidine-5-carboxylic acid: Contains a chlorine atom instead of a methyl group, which can affect its reactivity and binding properties.

Uniqueness

2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of the but-3-yn-1-ylamino group, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(but-3-ynylamino)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-4-5-11-10-12-6-8(9(14)15)7(2)13-10/h1,6H,4-5H2,2H3,(H,14,15)(H,11,12,13)

InChI Key

KRQKFMJLJRFFHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NCCC#C

Origin of Product

United States

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